N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a cyano group, a methyl group, and a propanoylphenoxy moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide typically begins with commercially available starting materials such as 4-propanoylphenol, 2-cyano-3-methylbutan-2-ol, and acetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from room temperature to 80°C, depending on the specific step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of amides or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)-2-(4-acetylphenoxy)acetamide: Similar structure but with an acetyl group instead of a propanoyl group.
N-(2-cyano-3-methylbutan-2-yl)-2-(4-butanoylphenoxy)acetamide: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is unique due to the presence of the propanoyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound with specific applications.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-15(20)13-6-8-14(9-7-13)22-10-16(21)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVQZVENXZJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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